molecular formula C22H23N3O2 B4721746 2-[4-(4-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline

2-[4-(4-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline

Cat. No. B4721746
M. Wt: 361.4 g/mol
InChI Key: AERXGJAZDWDSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline, commonly known as MBPQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolone derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of MBPQ is not fully understood, but it is believed to act through multiple pathways. In cancer cells, MBPQ induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptors.
In Alzheimer's disease, MBPQ inhibits the aggregation of beta-amyloid peptides by binding to their hydrophobic regions and preventing their self-assembly. It also reduces oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
In Parkinson's disease, MBPQ protects dopaminergic neurons by reducing oxidative stress and inflammation in the brain. It also increases the expression of neurotrophic factors, which promote the survival and growth of neurons.
Biochemical and Physiological Effects:
MBPQ has been shown to have various biochemical and physiological effects in animal models and cell cultures. In cancer cells, it inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In Alzheimer's disease, it reduces beta-amyloid aggregation, improves cognitive function, and reduces oxidative stress and inflammation. In Parkinson's disease, it protects dopaminergic neurons, improves motor function, and reduces oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

MBPQ has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, MBPQ has some limitations, including its low bioavailability and potential toxicity at high doses. These limitations need to be considered when designing experiments and interpreting results.

Future Directions

There are several future directions for MBPQ research, including its optimization as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine its optimal dosage, administration route, and toxicity profile in humans. Additionally, MBPQ can be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life. Finally, MBPQ can be used as a lead compound for the development of novel quinolone derivatives with improved therapeutic potential.

Scientific Research Applications

MBPQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, MBPQ has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In Alzheimer's disease research, MBPQ has been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of amyloid plaques in the brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
In Parkinson's disease research, MBPQ has been shown to protect dopaminergic neurons from oxidative stress and neurotoxicity. It has also been found to improve motor function in animal models of Parkinson's disease.

properties

IUPAC Name

(4-methoxyphenyl)-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-15-21(23-20-6-4-3-5-19(16)20)24-11-13-25(14-12-24)22(26)17-7-9-18(27-2)10-8-17/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERXGJAZDWDSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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